

4-Methyl-2-nitrophenol IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

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An In-Depth Technical Guide to **4-Methyl-2-nitrophenol** for Researchers and Drug Development Professionals

Abstract

4-Methyl-2-nitrophenol, a nitrocresol isomer, serves as a pivotal chemical intermediate in a multitude of industrial and research applications. Its utility spans from the synthesis of dyes and agrochemicals to its emerging role as a precursor in pharmaceutical manufacturing. This guide provides an in-depth analysis of **4-Methyl-2-nitrophenol**, covering its fundamental chemical identity, physicochemical properties, comparative synthesis methodologies, and critical safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and field-proven insights required for the effective and safe utilization of this compound.

Core Identification: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is the foundation of reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-methyl-2-nitrophenol**^{[1][2][3]}. This systematic name precisely describes its molecular structure: a phenol ring with a methyl group at position 4 and a nitro group at position 2 relative to the hydroxyl group.

In literature and commercial listings, it is frequently referenced by a variety of synonyms. A comprehensive awareness of these alternatives is crucial for exhaustive literature searches and material sourcing.

Common Synonyms:

- 2-Nitro-p-cresol[1][4][5][6]
- 4-Hydroxy-3-nitrotoluene[1][4][5]
- 2-Nitro-4-methylphenol[1][5]
- o-Nitro-p-cresol[1][5]
- p-Cresol, 2-nitro-[1][5]

Key Identification Numbers:

- CAS Registry Number: 119-33-5[1][2][4][5]
- EC Number: 204-315-6[1][6]
- PubChem CID: 8391[1]

Physicochemical Properties

Understanding the physical and chemical properties of **4-Methyl-2-nitrophenol** is paramount for its handling, reaction design, and purification. The compound typically appears as a yellow to brownish crystalline solid or fused mass with a characteristic phenolic odor[1][7]. The data below has been aggregated from authoritative chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₃	[2][4][5]
Molecular Weight	153.14 g/mol	[1][4][6]
Appearance	Yellow to brownish crystalline mass	[1][7]
Melting Point	32-36.5 °C (90-98 °F)	[1][7]
Boiling Point	~125 °C (257 °F)	[7]
Flash Point	108 °C (226.4 °F) - closed cup	[6]
Solubility	Slightly soluble in water	[7][8]
Vapor Pressure	0.0419 mmHg at 25°C	[7]

Synthesis Methodologies: A Comparative Analysis

The synthesis of **4-Methyl-2-nitrophenol** is a critical step for its downstream applications. The choice of synthetic route in a research or industrial setting is a strategic decision, balancing factors like yield, purity, cost, safety, and scalability. Below, we analyze three prominent methods for its preparation.[9]

Method 1: Direct Nitration of p-Cresol with Mixed Acid

This is the traditional and most established method. It involves the electrophilic substitution of p-cresol using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

- **Expertise & Experience:** While this method utilizes inexpensive reagents, its primary drawback is the lack of regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing activators, leading to the formation of isomeric byproducts and the potential for over-nitration.[9] This necessitates extensive downstream purification, which can be costly and time-consuming in a drug development pipeline where purity is non-negotiable. Safety is also a major concern due to the highly corrosive and exothermic nature of mixed acids.[9]

Method 2: Direct Nitration of p-Cresol with Cerium (IV) Ammonium Nitrate (CAN)

This modern approach offers a significant improvement in regioselectivity. CAN is a milder and more selective nitrating agent for activated aromatic compounds like phenols.

- **Expertise & Experience:** The key advantage here is the high yield of the desired 2-nitro isomer, often as the sole product.^[9] The reaction is typically rapid, occurring at room temperature in minutes.^[9] This high selectivity simplifies purification immensely, a major benefit for pharmaceutical applications. The primary trade-off is the higher cost of CAN compared to mixed acids, making it more suitable for high-value, lower-volume applications than for bulk chemical production.^[9]

Method 3: Alkaline Hydrolysis of 2-Amino-4-methyl-1-nitrobenzene (p-nitro-o-toluidine)

This route involves the hydrolysis of a precursor amine. It is a multi-step process that can be advantageous if the starting material is readily available or if direct nitration proves problematic.

- **Expertise & Experience:** This method can offer good purity but often requires more demanding reaction conditions, such as prolonged heating.^[9] The overall process efficiency depends heavily on the synthesis of the starting toluidine. It is generally considered less direct than the nitration of p-cresol.

Comparative Performance Summary

Method	Starting Material	Key Reagents	Reaction Time	Yield (%)	Purity (%)	Key Advantages	Key Disadvantages
Mixed Acid Nitration	p-Cresol	Nitric Acid, Sulfuric Acid	Several hours	Moderate to High	Variable	Inexpensive, well-established	Isomeric byproducts, over-nitration, safety concerns [9]
CAN Nitration	p-Cresol	Cerium (IV) Ammonium Nitrate	~30 minutes	~95%	High (single product)	High regioselectivity, rapid, high yield	Reagent is relatively expensive [9]
Hydrolysis	p-nitro-o-toluidine	Base (e.g., NaOH)	~24 hours	Moderate	Good	Alternative route, good purity	Multi-step, long reaction time, harsh conditions [9]

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following protocol for the CAN-mediated synthesis is detailed to ensure clarity and success.

Protocol: Synthesis via Direct Nitration of p-Cresol with CAN

Objective: To synthesize **4-Methyl-2-nitrophenol** with high regioselectivity and yield.

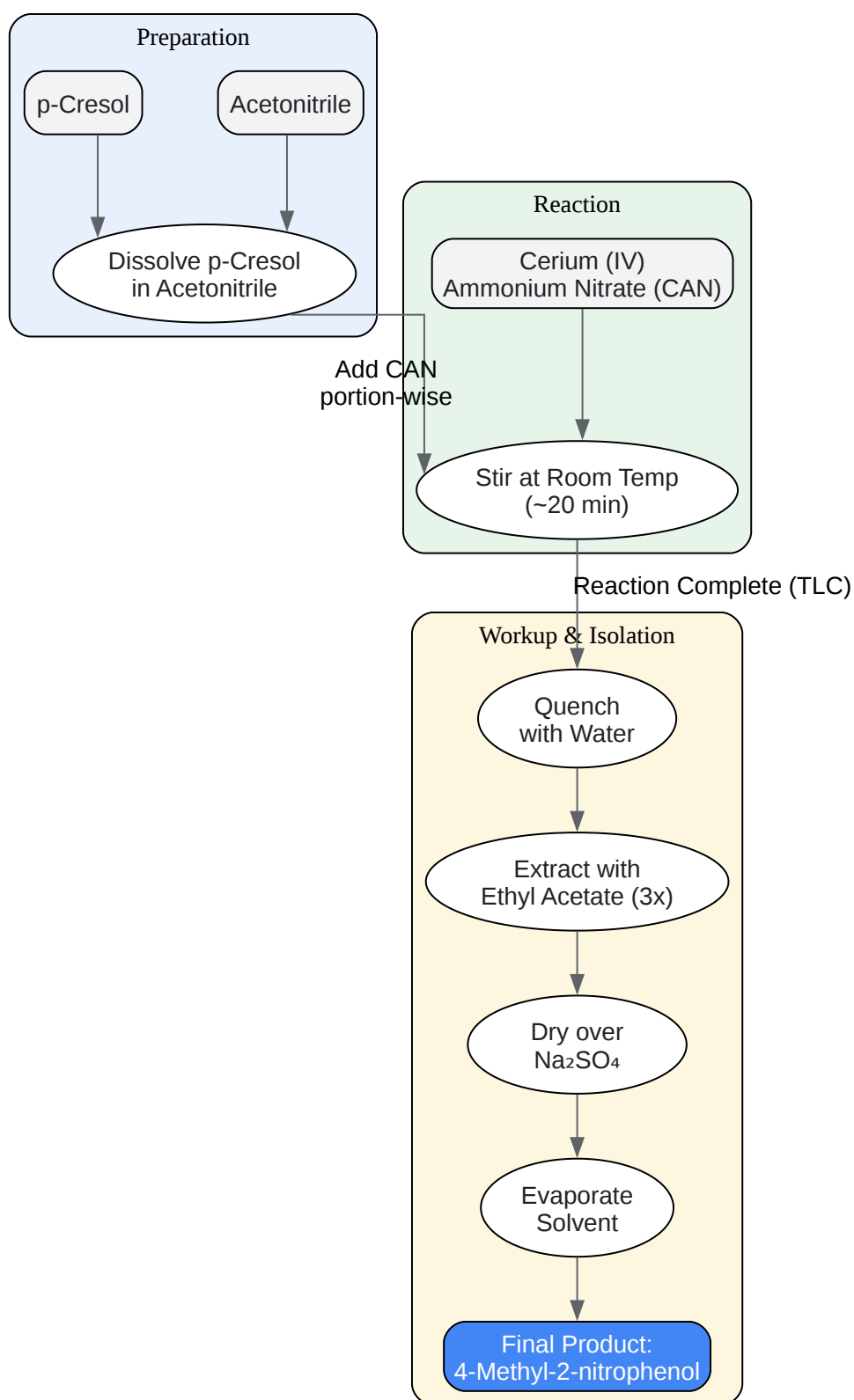
Materials:

- p-Cresol
- Cerium (IV) Ammonium Nitrate (CAN)
- Acetonitrile (solvent)
- Water
- Ethyl acetate (extraction solvent)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (drying agent)

Procedure:

- **Dissolution:** In a suitable reaction flask, dissolve p-cresol (1 equivalent) in acetonitrile.[9]
- **Reagent Addition:** At room temperature, add Cerium (IV) Ammonium Nitrate (2 equivalents) to the solution in portions over a 10-minute period with continuous stirring.[9]
- **Reaction:** Continue stirring the mixture for an additional 20 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[9]
- **Quenching:** Upon completion, quench the reaction by adding deionized water.[9]
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times to ensure complete recovery.[9]
- **Washing & Drying:** Combine the organic layers, wash with brine to remove residual water, and then dry over anhydrous sodium sulfate.[9]
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, **4-Methyl-2-nitrophenol**.[9]

Synthesis Workflow Diagram (CAN Method)



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Caption: Workflow for the selective synthesis of **4-Methyl-2-nitrophenol** using CAN.

Applications in Research and Drug Development

4-Methyl-2-nitrophenol is more than a simple building block; it is a versatile intermediate with significant applications.

- **Chemical Intermediate:** It is a key precursor in the synthesis of dyes, pigments, and certain agrochemicals.^[9] In the pharmaceutical industry, the nitro and hydroxyl groups offer reactive handles for further chemical modification, making it a valuable starting point for more complex molecules. It is used in the synthesis of 4-Methyl-2-nitroanisole, another useful intermediate.^[10]
- **Analytical Reagent:** The compound is used as a reagent in organic analytical chemistry.
- **Potential Therapeutic Relevance:** Research has indicated that **4-Methyl-2-nitrophenol** exhibits acetylcholinesterase inhibitory activity. Acetylcholinesterase inhibitors are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease and other neurological disorders. This finding opens a potential avenue for its use as a scaffold or lead compound in the development of new neurotherapeutics.

Safety, Handling, and Toxicity

Authoritative grounding in safety is non-negotiable. **4-Methyl-2-nitrophenol** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

- **Skin Irritation (Category 2):** Causes skin irritation.^[1]
- **Serious Eye Irritation (Category 2):** Causes serious eye irritation.^[1]
- **Specific Target Organ Toxicity — Single Exposure (Category 3):** May cause respiratory irritation.^{[1][6]}

Handling and Personal Protective Equipment (PPE):

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.^{[11][12]} Eyewash stations and safety showers must be readily accessible.^[12]

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[11\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[\[11\]](#) Avoid any skin contact.[\[8\]](#)
 - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[\[12\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[\[7\]](#)

Toxicity Summary: The material is toxic by ingestion or skin contact.[\[7\]](#)[\[8\]](#) Contact with the substance may cause severe injury, and effects may be delayed.[\[8\]](#) It is corrosive to skin and mucous membranes and may cause kidney and liver injury.[\[1\]](#)

Spectroscopic Profile

Spectroscopic data is essential for quality control and structural confirmation.

- Mass Spectrometry: The NIST Chemistry WebBook and PubChem provide mass spectrometry data (electron ionization), which can be used to confirm the molecular weight and fragmentation pattern of the compound.[\[1\]](#)[\[5\]](#) The nominal molecular ion peak would be observed at m/z 153.
- Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum for **4-Methyl-2-nitrophenol**, which is useful for identifying its characteristic functional groups, such as the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and the N-O stretches of the nitro group.[\[13\]](#)

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